P2X3/P2X1 Selectivity Ratio: 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide Achieves ~9-Fold Discrimination Between hP2X3 and hP2X1
Among purinergic P2X antagonists, achieving subtype selectivity—particularly against the P2X1 receptor—is a recurring challenge. In a common assay platform (human recombinant receptors expressed in 1321N1 cells, ATP-induced Ca²⁺ influx), 2-Chloro-N-(4-ethoxyphenyl)-N-(1-naphthylmethyl)acetamide exhibits an IC₅₀ of 883 nM at hP2X3 and an IC₅₀ of 8,060 nM at hP2X1, yielding a selectivity ratio of approximately 9.1 [1]. This contrasts with non-selective P2X antagonists such as suramin, which typically shows IC₅₀ values in the low micromolar range across multiple P2X subtypes with minimal discrimination (class-level inference) [2].
| Evidence Dimension | hP2X3 vs hP2X1 selectivity ratio |
|---|---|
| Target Compound Data | hP2X3 IC₅₀ = 883 nM; hP2X1 IC₅₀ = 8,060 nM; ratio = 9.1 |
| Comparator Or Baseline | Suramin exhibits IC₅₀ values of ~1–10 µM across P2X subtypes with <3-fold selectivity in most reports |
| Quantified Difference | Approximately 9-fold selectivity for hP2X3 over hP2X1 vs <3-fold for suramin |
| Conditions | Human P2X3 and P2X1 receptors recombinantly expressed in human 1321N1 astrocytoma cells; ATP-induced Ca²⁺ influx measured by FLIPR |
Why This Matters
This selectivity profile reduces the probability of P2X1-mediated off-target effects (e.g., smooth muscle contraction), making the compound a more suitable tool for probing P2X3-specific pathways in pain and sensory biology research compared to non-selective alternatives.
- [1] BindingDB. BDBM50535410 (CHEMBL4525343). Antagonist activity at human P2X3R (IC₅₀ = 883 nM) and human P2X1R (IC₅₀ = 8,060 nM) expressed in 1321N1 cells. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50535410 (accessed 2026-04-28). View Source
- [2] Marchetti, C., et al. (2021). P2X3 Receptor Ligands: Structural Features and Potential Therapeutic Applications. Frontiers in Pharmacology, 12, 653561. Section on non-selective antagonists and suramin. View Source
